molecular formula C10H11NO3 B6361095 Methyl 2-(4-formamidophenyl)acetate CAS No. 1190070-46-2

Methyl 2-(4-formamidophenyl)acetate

Cat. No. B6361095
Key on ui cas rn: 1190070-46-2
M. Wt: 193.20 g/mol
InChI Key: PMUNKRKAJIZSOT-UHFFFAOYSA-N
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Patent
US07786171B2

Procedure details

Formic acid (0.35 mL, 9.1 mmol) was added to acetic anhydride (0.69 mL, 7.3 mmol) at 0° C. The mixture was warmed to 60° C. for 2 hours, then cooled to 0° C. To the anhydride mixture was added a solution of methyl 2-(4-aminophenyl)acetate (0.95 g, 5.7 mmol) in tetrahydrofuran (14 mL). The mixture was warmed to room temperature and stirred for 18 hours. The reaction mixture was neutralized with saturated aqueous sodium bicarbonate and diluted with ether. The ether layer was separated, dried over sodium sulfate, and concentrated. The residue was filtered through silica (1% methanol/dichloromethane eluent) to give methyl 2-(4-formamidophenyl)acetate (0.8 g, 4.14 mmol, 56% yield). The product was dissolved in tetrahydrofuran (14 mL) and cooled to 0° C. Borane methyl sulfide complex (0.393 mL, 4.14 mmol) was added. After 15 minutes, the mixture was warmed to room temperature for 30 minutes. The mixture was cooled to 0° C. again, and 5 mL of methanol was added. The mixture was concentrated and the residue was purified by silica chromatography (10% ethyl acetate/hexane eluent) to give methyl 2-(4-(methylamino)phenyl)acetate: 1H NMR (300 MHz, CDCl3) δ ppm 2.82 (s, 3 H), 3.51 (s, 2 H), 3.67 (s, 3 H), 6.51-6.61 (m, 2 H), 6.99-7.15 (m, 2 H): MS (ESI+) m/z 179.9 (M+H)+.
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
0.69 mL
Type
reactant
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.95 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](O)=[O:2].C(OC(=O)C)(=O)C.[NH2:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19]([O:21][CH3:22])=[O:20])=[CH:14][CH:13]=1.C(=O)(O)[O-].[Na+]>O1CCCC1.CCOCC>[CH:1]([NH:11][C:12]1[CH:13]=[CH:14][C:15]([CH2:18][C:19]([O:21][CH3:22])=[O:20])=[CH:16][CH:17]=1)=[O:2] |f:3.4|

Inputs

Step One
Name
Quantity
0.35 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
0.69 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.95 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CC(=O)OC
Name
Quantity
14 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The residue was filtered through silica (1% methanol/dichloromethane eluent)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(=O)NC1=CC=C(C=C1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.14 mmol
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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